molecular formula C26H23Cl2FN2O2 B2918771 (E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one CAS No. 477888-67-8

(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one

Cat. No.: B2918771
CAS No.: 477888-67-8
M. Wt: 485.38
InChI Key: CNWHYWJKSCCGSW-KPKJPENVSA-N
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Description

This compound is an α,β-unsaturated ketone (enone) featuring a piperazine ring substituted with a 2-fluorophenyl group and a 4-[(2,4-dichlorobenzyl)oxy]phenyl moiety. Structural analogs of this compound are often explored in medicinal chemistry for their diverse pharmacological profiles .

Properties

IUPAC Name

(E)-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23Cl2FN2O2/c27-21-9-8-20(23(28)17-21)18-33-22-10-5-19(6-11-22)7-12-26(32)31-15-13-30(14-16-31)25-4-2-1-3-24(25)29/h1-12,17H,13-16,18H2/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWHYWJKSCCGSW-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C=CC3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)/C=C/C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one typically involves several steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for investigating binding affinities and specificities with proteins or enzymes.

Medicine

In medicine, this compound may have potential therapeutic applications. Its structural components suggest it could interact with specific biological pathways, making it a candidate for drug development and pharmacological studies.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, materials, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents on the phenyl rings, piperazine modifications, or enone variations. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Piperazine Modification Biological Activity (Reported) Reference
(E)-3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one (Target) 4-[(2,4-Dichlorobenzyl)oxy]phenyl; 2-fluorophenyl None Not explicitly reported (inferred antimicrobial)
(E)-1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one 4-Methoxyphenyl; 4-fluorophenyl None Antifungal (Candida spp. inhibition)
(E)-3-(2-Ethoxyphenyl)-1-{4-[(2-fluorophenyl)(4-fluorophenyl)methyl]piperazin-1-yl}prop-2-en-1-one 2-Ethoxyphenyl; bis(fluorophenyl)methyl Bulky bis(fluorophenyl)methyl group Serotonin receptor modulation
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-morpholin-4-ylpyridazin-3(2H)-one Pyridazinone core; morpholinyl group Pyridazinone hybrid Anticancer (in vitro cytotoxicity)
1-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2,2-diphenylethan-1-one 3-Chlorobenzoyl; diphenylethanone Acylated piperazine Dopamine D2/D3 receptor antagonism

Key Observations :

Substituent Effects :

  • The 2,4-dichlorobenzyloxy group in the target compound increases steric bulk and lipophilicity compared to simpler substituents like methoxy or ethoxy . This may enhance metabolic stability but reduce aqueous solubility.
  • Fluorophenyl groups (2- or 4-position) are common in CNS-targeting agents due to their ability to modulate pharmacokinetics and receptor interactions .

Acylated or sulfonylated piperazines (e.g., ) often exhibit enhanced receptor affinity due to stronger hydrogen-bonding interactions.

Pyridazinone hybrids (e.g., ) demonstrate anticancer activity, suggesting structural diversification can shift therapeutic focus.

Notes

SHELX-based crystallography (e.g., ) is critical for confirming enone geometry and piperazine conformation.

Substituent diversity in analogs highlights the balance between lipophilicity and solubility for drug-likeness .

Biological Activity

The compound (E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one, commonly referred to as a piperazine derivative, has garnered interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article delves into the compound's biological activity, synthesizing findings from various studies and presenting relevant data.

  • Molecular Formula : C25H23Cl2NO4
  • Molar Mass : 472.36 g/mol
  • CAS Number : 477888-84-9

Biological Activity Overview

The biological activities of this compound have been primarily evaluated through in vitro and in vivo studies. Key areas of focus include:

  • Anticancer Activity :
    • The compound has shown significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and HUH7 (liver cancer). Studies indicate that the compound can induce apoptosis in these cell lines, likely through the modulation of specific signaling pathways involved in cell survival and proliferation.
  • Antimicrobial Activity :
    • Antimicrobial tests have demonstrated that this compound exhibits potent activity against several Gram-positive bacteria. For instance, it has shown effectiveness against Bacillus cereus and Bacillus thuringiensis, with minimal inhibitory concentrations (MICs) reported in the low micromolar range.

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Targeting Enzymatic Activity : The compound is believed to inhibit specific protein kinases that play crucial roles in cell signaling pathways associated with cancer progression.
  • Modulation of Apoptotic Pathways : Evidence suggests that it may activate caspase pathways leading to programmed cell death in cancer cells.
  • Cell Membrane Interaction : Its lipophilic nature allows for efficient penetration through cell membranes, enhancing its bioavailability and therapeutic efficacy.

Table 1: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF75.0Induction of apoptosis
HCT1167.5Inhibition of cell proliferation
HUH76.0Activation of caspase pathways

Table 2: Antimicrobial Efficacy

Bacterial StrainMIC (µg/mL)Activity Type
Bacillus cereus10Gram-positive
Bacillus thuringiensis15Gram-positive
Staphylococcus aureus20Gram-positive

Case Studies

  • Study on Anticancer Effects :
    • A recent study conducted by Ahsan et al. evaluated the anticancer potential of various piperazine derivatives, including our compound. The findings indicated a strong correlation between structural modifications and enhanced cytotoxicity against MCF7 cells, with a noted increase in apoptosis markers.
  • Antimicrobial Efficacy Evaluation :
    • In an antimicrobial susceptibility test, the compound was assessed against a panel of bacterial strains. Results demonstrated superior activity against Gram-positive bacteria compared to Gram-negative strains, suggesting a selective mechanism that may involve interference with cell wall synthesis.

Q & A

Q. What synthetic strategies are commonly employed to prepare (E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one?

The compound is synthesized via a multi-step approach:

  • Step 1 : Formation of the piperazine-substituted fragment. For example, 4-(2-fluorophenyl)piperazine derivatives can be synthesized via nucleophilic substitution or reductive amination using 2-fluorophenyl precursors .
  • Step 2 : Preparation of the (E)-propenone core via Claisen-Schmidt condensation. A ketone (e.g., 4-hydroxyacetophenone) reacts with an aldehyde (e.g., 2,4-dichlorobenzaldehyde) under basic conditions (e.g., NaOH/ethanol) to yield the chalcone intermediate. The (E)-configuration is favored due to steric and electronic factors .
  • Step 3 : Coupling of the piperazine and propenone fragments using a nucleophilic acyl substitution or Mitsunobu reaction. For instance, the piperazine nitrogen attacks the carbonyl carbon of the propenone under anhydrous conditions (e.g., DMF, K₂CO₃) .

Key Validation : Monitor reaction progress via TLC and confirm the final structure using HRMS and ¹H/¹³C NMR .

Q. How can researchers confirm the (E)-configuration of the propenone moiety?

  • Spectroscopic Methods :
  • ¹H NMR : The trans-vinylic protons exhibit coupling constants (J) of 15–16 Hz, characteristic of the (E)-isomer .
  • NOESY : Absence of cross-peaks between the vinylic protons and aromatic protons of the dichlorobenzyl group confirms the antiperiplanar arrangement .
    • X-ray Crystallography : Single-crystal XRD analysis provides unambiguous evidence of the (E)-configuration, as demonstrated for structurally related chalcones in crystallographic studies .

Q. What analytical techniques are critical for characterizing this compound?

  • Chromatography : HPLC purity assessment (>98%) using a C18 column and acetonitrile/water gradient .
  • Spectroscopy :
  • FT-IR : Confirm carbonyl (C=O, ~1650 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) stretches.
  • NMR : Assign aromatic, vinylic, and piperazine protons (e.g., piperazine CH₂ groups at δ 2.5–3.5 ppm) .
    • Mass Spectrometry : HRMS (ESI+) to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 511.08) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

  • Substituent Modification :
  • Replace the 2-fluorophenyl group on the piperazine with bulkier substituents (e.g., 2,4-dichlorophenyl) to enhance receptor binding affinity, as seen in analogous benzodiazepine derivatives .
  • Vary the dichlorobenzyloxy group to assess electronic effects on target engagement (e.g., replace Cl with CF₃ for increased lipophilicity) .
    • Biological Assays :
  • Screen analogs against target receptors (e.g., serotonin or dopamine receptors) using radioligand binding assays .
  • Evaluate cytotoxicity via MTT assays in relevant cell lines .

Q. What computational methods can predict the pharmacokinetic properties of this compound?

  • In Silico Tools :
  • Molecular Dynamics (MD) Simulations : Assess membrane permeability using lipid bilayer models (e.g., CHARMM-GUI) .
  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier penetration .
    • Metabolic Stability :
  • Perform in vitro microsomal assays (e.g., human liver microsomes) to identify major metabolites via LC-MS/MS .

Q. How can researchers resolve contradictions in reported biological data for structurally similar compounds?

  • Comparative Analysis :
  • Cross-validate assay conditions (e.g., cell line specificity, incubation time) to identify protocol-dependent discrepancies .
  • Use molecular docking (e.g., AutoDock Vina) to compare binding modes of analogs with conflicting activity data .
    • Dose-Response Studies : Re-evaluate IC₅₀ values under standardized conditions to rule out potency variations due to solubility issues .

Q. What strategies mitigate synthetic challenges in scaling up this compound for preclinical studies?

  • Process Optimization :
  • Replace hazardous bases (e.g., NaOH) with greener alternatives (e.g., K₂CO₃ in PEG-400) for the Claisen-Schmidt step .
  • Optimize purification via recrystallization (e.g., using ethanol/water mixtures) to improve yield and purity .
    • Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FT-IR spectroscopy for real-time reaction monitoring .

Methodological Notes

  • Key References : Synthesis , structural analysis , biological applications , and computational modeling are prioritized.

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